molecular formula C9H11FN2 B6155109 1-(3-fluoropyridin-2-yl)cyclobutan-1-amine CAS No. 1344145-00-1

1-(3-fluoropyridin-2-yl)cyclobutan-1-amine

Cat. No.: B6155109
CAS No.: 1344145-00-1
M. Wt: 166.2
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Description

1-(3-fluoropyridin-2-yl)cyclobutan-1-amine is a versatile small molecule scaffold with the molecular formula C9H11FN2 It is characterized by the presence of a fluoropyridine ring attached to a cyclobutanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluoropyridin-2-yl)cyclobutan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoropyridine and cyclobutanone.

    Formation of Intermediate: The first step involves the reaction of 3-fluoropyridine with cyclobutanone in the presence of a suitable base to form an intermediate compound.

    Reduction: The intermediate is then subjected to reduction using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification techniques to ensure high purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluoropyridin-2-yl)cyclobutan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-fluoropyridin-2-yl)cyclobutan-1-amine has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new chemical reactions and methodologies.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-fluoropyridin-2-yl)cyclobutan-1-amine involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The fluoropyridine ring and cyclobutanamine structure contribute to its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chloropyridin-2-yl)cyclobutan-1-amine
  • 1-(3-bromopyridin-2-yl)cyclobutan-1-amine
  • 1-(3-methylpyridin-2-yl)cyclobutan-1-amine

Uniqueness

1-(3-fluoropyridin-2-yl)cyclobutan-1-amine is unique due to the presence of the fluorine atom in the pyridine ring, which imparts distinct chemical and physical properties. The fluorine atom enhances the compound’s stability, lipophilicity, and potential biological activity compared to its analogs with different substituents.

Properties

CAS No.

1344145-00-1

Molecular Formula

C9H11FN2

Molecular Weight

166.2

Purity

95

Origin of Product

United States

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